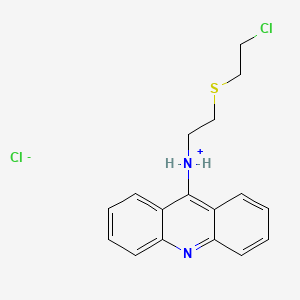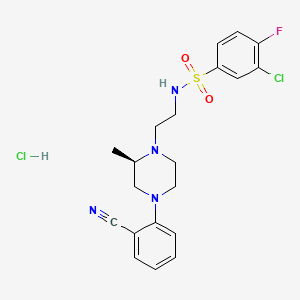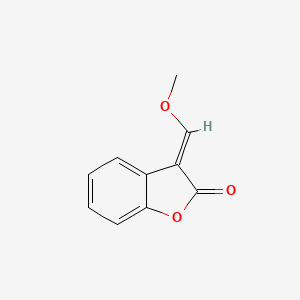
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its acridine core, which is a planar heterocyclic structure containing nitrogen. The presence of the 2-chloroethylthioethyl group attached to the acridine moiety enhances its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with acridine, which is a well-known heterocyclic compound.
Functionalization: The acridine core is functionalized by introducing an amino group at the 9-position to form 9-aminoacridine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative .
Applications De Recherche Scientifique
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used as a fluorescent dye for visualizing biomolecules and studying cellular processes.
Industrial Applications: It is employed in the synthesis of other complex molecules and as a precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride involves its interaction with DNA. The planar acridine core allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Similar in structure but lacks the 2-chloroethylthioethyl group, making it less reactive.
Uniqueness
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride is unique due to its specific substituents, which enhance its reactivity and potential biological activity. The presence of the 2-chloroethylthioethyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
38914-98-6 |
|---|---|
Formule moléculaire |
C17H18Cl2N2S |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
acridin-9-yl-[2-(2-chloroethylsulfanyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H17ClN2S.ClH/c18-9-11-21-12-10-19-17-13-5-1-3-7-15(13)20-16-8-4-2-6-14(16)17;/h1-8H,9-12H2,(H,19,20);1H |
Clé InChI |
BLSKFJGPURAJCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCSCCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)

![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol](/img/structure/B13731508.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)

![3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13731524.png)







